molecular formula C19H15Cl2N5O3 B2702796 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide CAS No. 1052604-55-3

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide

Cat. No. B2702796
CAS RN: 1052604-55-3
M. Wt: 432.26
InChI Key: SMDVEBCKRXXUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15Cl2N5O3 and its molecular weight is 432.26. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Herbicide Research

Research on similar chloroacetanilide compounds, such as the synthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, suggests the relevance of chlorinated compounds in the development of agricultural chemicals. These studies involve the radiosynthesis of these compounds to understand their metabolism and mode of action, providing a foundation for the scientific exploration of related chlorinated acetamides in herbicide research (Latli & Casida, 1995).

Antimicrobial Activities of Triazole Derivatives

The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives indicate the potential of such compounds in pharmaceutical research. These derivatives, including those with chlorophenyl groups, have shown varying degrees of effectiveness against microorganisms, highlighting the possible application of related compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Cholinesterase Inhibition for Neurological Research

Research on 1,2,4-triazole derivatives also extends to their potential use in neurological studies, particularly in cholinesterase inhibition. Compounds synthesized for this purpose exhibit moderate to good activities against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. Such studies contribute to the development of therapeutic agents for neurological disorders, including Alzheimer's disease (Riaz et al., 2020).

Structural and Chemical Studies

The structural characterization of related heterocyclic compounds, including those incorporating chlorophenyl and triazole groups, provides insights into their chemical properties and potential applications. Studies on the crystal structure, synthesis, and reactivity of such compounds contribute to a deeper understanding of their behavior and potential uses in various scientific fields (Kariuki et al., 2021).

properties

IUPAC Name

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O3/c1-10-2-7-13(8-14(10)21)26-18(28)16-17(19(26)29)25(24-23-16)9-15(27)22-12-5-3-11(20)4-6-12/h2-8,16-17H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDVEBCKRXXUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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